molecular formula C19H17ClN4O3S B2954887 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide CAS No. 921468-27-1

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2954887
CAS RN: 921468-27-1
M. Wt: 416.88
InChI Key: NHKMAKCLPOXCDP-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide, also known as CTU, is a small molecule inhibitor with potential therapeutic applications in cancer treatment. The compound was first synthesized in 2013 by researchers at the University of Illinois at Urbana-Champaign.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that compounds structurally related to 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide exhibit promising antimicrobial properties. For instance, a series of acetamide derivatives, including those with chlorophenyl and methoxyphenyl groups, have been synthesized and evaluated for their antimicrobial activity. These studies have highlighted the potential of such compounds in combating various bacterial and fungal pathogens, indicating their relevance in the development of new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017; Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antitumor and Antiproliferative Effects

Another significant application of related compounds involves their antitumor and antiproliferative effects. Research into novel acetamide derivatives has shown cytotoxic activities against human cancer cell lines, suggesting their potential use in cancer therapy. These studies provide insight into how structural modifications, such as the incorporation of chlorophenyl and methoxyphenyl groups, can enhance the antitumor properties of these molecules (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition for Disease Treatment

Compounds structurally similar to 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide have also been evaluated for their enzyme inhibition capabilities, which is crucial for the treatment of various diseases. For example, studies have shown that such compounds exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential in treating conditions like Alzheimer's disease and inflammation (Rehman et al., 2013).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-27-16-8-3-2-7-15(16)23-17(25)10-14-11-28-19(22-14)24-18(26)21-13-6-4-5-12(20)9-13/h2-9,11H,10H2,1H3,(H,23,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKMAKCLPOXCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide

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